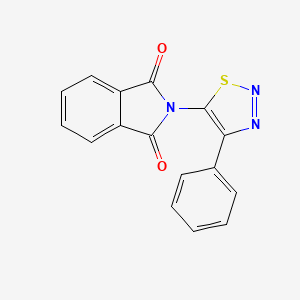

2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione

Description

Properties

IUPAC Name |

2-(4-phenylthiadiazol-5-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O2S/c20-14-11-8-4-5-9-12(11)15(21)19(14)16-13(17-18-22-16)10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDPUJFDNRAWJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione derivatives with thiadiazole precursors. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with a thiadiazole precursor, such as a thiocyanate intermediate, under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study demonstrated that various thiadiazole derivatives showed moderate to good activity against different bacterial strains. The incorporation of the isoindoline structure enhances the antimicrobial potential due to its ability to interact with microbial enzymes and cellular components .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| Thiadiazole Derivative A | Staphylococcus aureus | Moderate |

| Thiadiazole Derivative B | Escherichia coli | Good |

Anticancer Properties

The compound has also been studied for its anticancer properties. It has shown promise as an inhibitor of cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. The presence of the thiadiazole moiety has been linked to enhanced cytotoxicity against certain cancer cell lines .

Enzyme Inhibition

One of the notable applications of 2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione is its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in diabetes mellitus and obesity. The compound has been synthesized and tested for its inhibitory activity against PTP1B, showing promising results with IC50 values comparable to standard inhibitors .

| Compound | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| This compound | PTP1B | 0.41 - 4.68 |

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several thiadiazole derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that compounds containing the isoindoline structure exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics .

Case Study 2: Cancer Cell Line Testing

Another study focused on the anticancer properties of the compound by testing it on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that treatment with the compound led to a significant reduction in cell viability and induced apoptosis, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-(4-phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione is highlighted through comparisons with isoindoline-1,3-dione derivatives bearing different substituents. Key differences in synthesis, spectral properties, and bioactivity are summarized below.

Structural and Spectral Comparisons

Electronic and Solubility Properties

- Thiadiazole vs. Oxadiazole : The target compound’s thiadiazole group (C-S) provides stronger electron-withdrawing effects compared to oxadiazole (C-O) in 2-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (), enhancing stability but reducing solubility .

- Triazolidine vs. Thiadiazole : Compound 13c’s triazolidine ring () introduces NH groups, improving hydrogen-bonding capacity and aqueous solubility relative to the target compound .

Biological Activity

2-(4-Phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features both isoindoline and thiadiazole moieties, which contribute to its unique chemical properties and biological effects. Research indicates that this compound may possess significant antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Formula: C16H9N3O2S

Molecular Weight: 307.327 g/mol

CAS Number: 78301-71-0

The structure of this compound combines the isoindoline scaffold with a thiadiazole ring, enhancing its biological activity through unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways:

- Anticancer Activity: The compound may inhibit enzymes involved in cancer cell proliferation. For instance, it has been shown to affect the c-KIT kinase domain, which is significant in various cancers .

- Antimicrobial Properties: The thiadiazole moiety is known for its antibacterial and antifungal activities. The compound's structure allows it to disrupt microbial growth mechanisms .

Biological Activity Studies

Recent studies have evaluated the biological activities of similar compounds in the thiadiazole series, providing insights into potential applications for this compound.

Case Studies

Several case studies have highlighted the effectiveness of compounds related to thiadiazoles in treating various conditions:

- Anticancer Efficacy: A study reported that derivatives of thiadiazoles exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. These compounds demonstrated IC50 values comparable to established chemotherapeutics .

- Antimicrobial Testing: Another investigation focused on the antibacterial properties of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives had potent inhibitory effects on microbial growth .

Q & A

Q. What are the optimal synthetic routes for 2-(4-phenyl-1,2,3-thiadiazol-5-yl)isoindoline-1,3-dione, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step reactions involving thiadiazole and isoindoline precursors. Key steps include cyclocondensation of thiosemicarbazides with ketones or aldehydes under acidic conditions (e.g., H₂SO₄) and coupling reactions using catalysts like Cs₂CO₃ in polar aprotic solvents (e.g., DMF) at elevated temperatures (110°C, 18 h) . Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. For example, highlights solvent-dependent purity in analogous thiadiazole derivatives, where acetonitrile reflux improved crystallinity compared to DCM. Impurities from partial deprotection (e.g., phthalimide cleavage) may occur, necessitating HPLC or column chromatography for purification .

Q. How can structural characterization be performed for this compound, and what spectral markers are critical?

Methodological Answer:

- NMR Spectroscopy: Analyze - and -NMR to confirm regiochemistry. For example, the thiadiazole proton environment typically appears as a singlet near δ 8.5–9.0 ppm, while isoindoline-1,3-dione carbonyls resonate at δ 168–170 ppm in -NMR .

- IR Spectroscopy: Key stretches include C=O (1700–1750 cm⁻¹) and C-N (1350–1450 cm⁻¹).

- X-ray Crystallography: Use SHELX programs for structure refinement. emphasizes SHELXL’s robustness for small-molecule crystallography, particularly for resolving thiadiazole-isoindoline π-stacking interactions .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound, and what docking protocols are recommended?

Methodological Answer: Molecular docking (e.g., AutoDock Vina or Glide) can model interactions with biological targets like kinases or proteases. For example:

- Prepare the ligand: Optimize geometry using Gaussian at the B3LYP/6-31G* level.

- Grid generation: Define active sites using co-crystallized ligands (e.g., ATP-binding pockets).

- Docking validation: Compare poses with experimental data (e.g., ’s docking poses of thiadiazole derivatives in enzyme active sites) .

- MD simulations (NAMD/GROMACS) assess binding stability over 100 ns trajectories.

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR: Identify coalescence points for proton exchanges (e.g., thiadiazole NH tautomers).

- 2D NMR (COSY, NOESY): Resolve overlapping signals; NOESY correlations can confirm spatial proximity of aromatic protons .

- Mass spectrometry (HRMS): Verify molecular ion peaks and rule out adducts.

- Crystallographic validation: Cross-check NMR assignments with X-ray-derived bond lengths/angles .

Q. What strategies mitigate regioselectivity challenges in functionalizing the thiadiazole moiety?

Methodological Answer: Regioselectivity in electrophilic substitution (e.g., halogenation) is influenced by:

- Electronic effects: Electron-withdrawing groups (e.g., isoindoline-1,3-dione) direct substitution to the para position of the phenyl-thiadiazole ring.

- Protecting groups: Use phthalimide to block reactive amines during SNAr reactions (e.g., bromination at the 5-position of thiadiazole) .

- Catalytic systems: Pd-catalyzed cross-coupling (Suzuki-Miyaura) selectively modifies aryl halide sites .

Q. How can researchers assess the compound’s enzyme inhibition mechanisms using kinetic studies?

Methodological Answer:

- Enzyme assays: Monitor activity via UV-Vis (e.g., NADH depletion for dehydrogenases) or fluorometric methods (e.g., FRET substrates).

- Kinetic models: Fit data to Michaelis-Menten or Hill equations to determine inhibition constants () and mode (competitive/uncompetitive). notes that brominated isoindoline-dione derivatives show mixed inhibition against kinases, requiring global fitting of progress curves .

- Isothermal titration calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate active-site vs. allosteric interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.